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molecular formula C7H5NOS B3386769 Benzo[d]isothiazol-5-ol CAS No. 75608-07-0

Benzo[d]isothiazol-5-ol

Cat. No. B3386769
M. Wt: 151.19 g/mol
InChI Key: RNSIPMSFQFTSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868017B2

Procedure details

5-Aminobenzo[d]isothiazole (217 mg, 1.45 mmol) was suspended/dissolved in water (20 mL) containing concentrated sulphuric acid (1.5 mL) and heated at 90° C. for 2 h. This solution was cooled to 0° C. and sodium nitrite (105 mg, 1.52 mmol) in water (1 mL) was added over 5 min and the mixture allowed to warm to ambient temperature. The diazonium salt was added dropwise over 20 min to a solution of concentrated sulphuric acid (1 mL) in water (12 mL) at 90° C. and stirred at this temperature for 2 h before hot filtering to remove an insoluble solid. The filtrate was extracted with dichloromethane (3×20 mL) and the combined organic extracts washed with brine (50 mL), dried (MgSO4) and concentrated in vacuo to give the title compound as a brown solid (65 mg, 30%).
Quantity
217 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
105 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]2[S:9][N:8]=[CH:7][C:6]=2[CH:10]=1.S(=O)(=O)(O)[OH:12].N([O-])=O.[Na+]>O>[S:9]1[C:5]2[CH:4]=[CH:3][C:2]([OH:12])=[CH:10][C:6]=2[CH:7]=[N:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
217 mg
Type
reactant
Smiles
NC=1C=CC2=C(C=NS2)C1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
105 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
FILTRATION
Type
FILTRATION
Details
before hot filtering
CUSTOM
Type
CUSTOM
Details
to remove an insoluble solid
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with dichloromethane (3×20 mL)
WASH
Type
WASH
Details
the combined organic extracts washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1N=CC2=C1C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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